Kenposide A
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Overview
Description
Kenposide A is an aroma glycoside isolated from the fresh leaves of Hovenia dulsis var. tomentellaThe molecular formula of this compound is C21H36O10, and it has a molecular weight of 448.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Kenposide A can be synthesized through a series of chemical reactions involving the glycosylation of specific aromatic compounds. The synthetic route typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the fresh leaves of Hovenia dulsis var. tomentella. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Kenposide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Kenposide A has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural flavoring agents and fragrances
Mechanism of Action
The mechanism of action of Kenposide A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory response pathways .
Comparison with Similar Compounds
Kenposide A can be compared with other similar compounds, such as:
Sacranoside B: Another aroma glycoside with similar structural features.
Rhodiocyanoside D: A cyanoglycoside with related biological activities.
Heterodendrin: A compound with comparable glycosidic linkages .
This compound stands out due to its unique combination of aromatic and glycosidic components, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H36O10 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |
InChI Key |
IEGFOTASSBZIBZ-WRRPXPPESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C |
Origin of Product |
United States |
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